molecular formula C13H14ClNO2 B2367341 (4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone CAS No. 866143-79-5

(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone

Cat. No.: B2367341
CAS No.: 866143-79-5
M. Wt: 251.71
InChI Key: RNVFSIVMBJDAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone is a chemical compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . This compound is characterized by the presence of a chlorophenyl group and a spirocyclic structure containing an oxa-azaspiro moiety.

Preparation Methods

The synthesis of (4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1-oxa-6-azaspiro[2.5]octane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-chlorophenyl)-(1-oxa-6-azaspiro[2.5]octan-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-11-3-1-10(2-4-11)12(16)15-7-5-13(6-8-15)9-17-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVFSIVMBJDAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.